REACTION_CXSMILES
|
Br[C:2]1[N:6]([CH3:7])[CH:5]=[N:4][CH:3]=1.[CH2:8]([Mg]Br)[CH3:9].CON(C)C(C1[CH:21]=[CH:20][S:19][CH:18]=1)=O.Cl.[OH2:24]>ClCCl>[CH3:7][N:6]1[C:2]([C:21]([C:20]2[S:19][CH:18]=[CH:8][CH:9]=2)=[O:24])=[CH:3][N:4]=[CH:5]1
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CN=CN1C
|
Name
|
|
Quantity
|
38.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1=CSC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled down to 0° C. with an ice-brine bath
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 5.5 h at room temperature
|
Duration
|
5.5 h
|
Type
|
EXTRACTION
|
Details
|
After extraction with dichloromethane (3×100 mL)
|
Type
|
WASH
|
Details
|
the organic layers were washed with water (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the residue on silica gel
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=NC=C1C(=O)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |